molecular formula C23H21N5OS B10983768 1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10983768
M. Wt: 415.5 g/mol
InChI Key: QVOHQFDHFPVCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that integrates multiple heterocyclic structures, including benzimidazole, thiazole, and pyrrole These structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling with a pyrrole derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

    Benzimidazole Derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Thiazole Derivatives: Exhibiting significant pharmacological activities, such as anti-inflammatory and antiviral effects.

    Pyrrole Derivatives: Used in the development of drugs for various diseases, including cancer and infections.

Uniqueness: 1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of three different heterocyclic moieties, which may confer enhanced biological activity and specificity compared to compounds containing only one or two of these rings.

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H21N5OS/c24-22-21(23-27-18(14-30-23)15-7-2-1-3-8-15)19(29)13-28(22)12-6-11-20-25-16-9-4-5-10-17(16)26-20/h1-5,7-10,14,24,29H,6,11-13H2,(H,25,26)

InChI Key

QVOHQFDHFPVCGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCCC2=NC3=CC=CC=C3N2)C4=NC(=CS4)C5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.